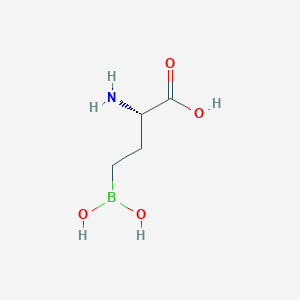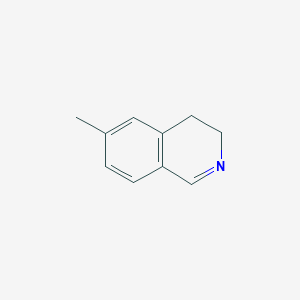![molecular formula C9H6N2 B11923665 7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)
7-Ethynylpyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethynylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their unique structural features and significant biological activities. The ethynyl group at the 7-position of the pyrazolo[1,5-a]pyridine ring system imparts distinct chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethynylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethynylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazolo[1,5-a]pyridine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Ethynylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 7-Ethynylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazolo[1,5-a]pyridine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Arylpyrazolo[1,5-a]pyridine: Similar structure but with an aryl group instead of an ethynyl group.
7-Alkylpyrazolo[1,5-a]pyridine: Contains an alkyl group at the 7-position.
7-Hydroxyethylpyrazolo[1,5-a]pyridine: Features a hydroxyethyl group at the 7-position.
Uniqueness
7-Ethynylpyrazolo[1,5-a]pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of new materials and bioactive molecules.
Eigenschaften
Molekularformel |
C9H6N2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
7-ethynylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H6N2/c1-2-8-4-3-5-9-6-7-10-11(8)9/h1,3-7H |
InChI-Schlüssel |
VKKGJLPTJYMSRU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC2=CC=NN21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)



![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)

![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)


![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)



